molecular formula C8H5Cl3N2O4 B5912253 Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate

Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate

Cat. No.: B5912253
M. Wt: 299.5 g/mol
InChI Key: UFDWTEQPDNEBFK-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of three chlorine atoms, a nitro group, and an ethyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate typically involves the nitration of 2,4,6-trichloropyridine followed by esterification. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The resulting nitro compound is then reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Reduction: Hydrogen gas, catalysts (palladium on carbon, platinum).

    Hydrolysis: Acids (hydrochloric acid), bases (sodium hydroxide).

Major Products:

  • Substituted pyridines
  • Amino derivatives
  • Carboxylic acids

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms and the pyridine ring contribute to the compound’s reactivity and specificity towards certain targets .

Comparison with Similar Compounds

Uniqueness: Ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate is unique due to the combination of chlorine atoms, nitro group, and ethyl ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2,4,6-trichloro-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3N2O4/c1-2-17-8(14)3-4(9)5(13(15)16)7(11)12-6(3)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDWTEQPDNEBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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